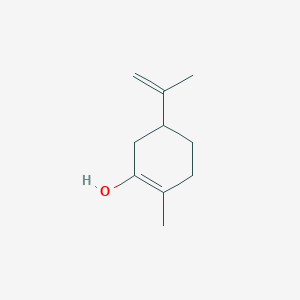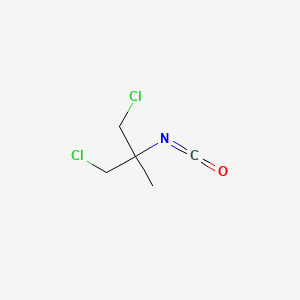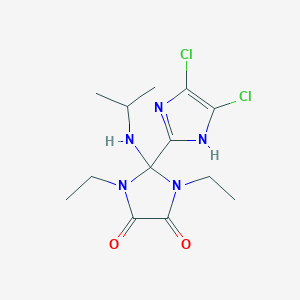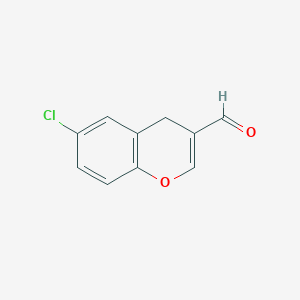![molecular formula C11H8N8 B8043631 2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile](/img/structure/B8043631.png)
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile typically involves the reaction of cyanuric chloride with ethylamine and malononitrile under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions and condensation reactions, resulting in the formation of the desired triazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile can be compared with other triazine derivatives such as:
1,3-bis(dicyanomethylidene)indane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2,4,6-trisubstituted-1,3,5-triazines: These compounds have different substituents at the 2, 4, and 6 positions, resulting in varied applications and properties.
Eigenschaften
IUPAC Name |
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8/c1-2-16-11-18-9(7(3-12)4-13)17-10(19-11)8(5-14)6-15/h17H,2H2,1H3,(H2,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCRZNCZVNXJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C#N)C#N)NC(=C(C#N)C#N)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=C(C#N)C#N)NC(=C(C#N)C#N)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4Z)-4-[2-(2-butoxyethoxy)ethoxymethylidene]cyclohexene](/img/structure/B8043550.png)
![methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate](/img/structure/B8043559.png)

![12-Nitronaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B8043575.png)
![N-[2-ethyl-4-[(3-ethyl-4-formamido-5-methylphenyl)methyl]-6-methylphenyl]formamide](/img/structure/B8043587.png)
![2-[[4-[3-(Diethylamino)anilino]-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8043592.png)
![3-amino-N-[2-[(3-amino-4-chlorobenzoyl)-methylamino]ethyl]-4-chloro-N-methylbenzamide](/img/structure/B8043595.png)
![[5,8-Bis(hydroxymethyl)cyclododecyl]methanol](/img/structure/B8043600.png)
![3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B8043606.png)

![3-(2-methoxyethoxy)-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B8043627.png)
![2-[[[2-(Hydrazinecarbonyl)phenyl]methyldisulfanyl]methyl]benzohydrazide](/img/structure/B8043639.png)


